2,2-Dibromo-3,3-dimethylbutane
Overview
Description
2,2-Dibromo-3,3-dimethylbutane is an organic compound with the molecular formula C6H12Br2. It is a dibromoalkane, characterized by the presence of two bromine atoms attached to a butane backbone. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibromo-3,3-dimethylbutane can be synthesized through the bromination of 3,3-dimethyl-1-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of the alkene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at room temperature, ensuring the formation of the desired dibromo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and 3,3-dimethyl-1-butene in large reactors, with careful control of temperature and reaction time to maximize yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: This compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 3,3-dimethyl-1-butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Formation of alcohols or ethers depending on the nucleophile used.
Elimination: Formation of alkenes such as 3,3-dimethyl-1-butene.
Scientific Research Applications
2,2-Dibromo-3,3-dimethylbutane is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Employed in studies involving the modification of biomolecules through bromination.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants and other brominated organic compounds.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-3,3-dimethylbutane primarily involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
2,3-Dibromo-2,3-dimethylbutane: Another dibromoalkane with a similar structure but different bromine atom positions.
1,2-Dibromo-3,3-dimethylbutane: A positional isomer with bromine atoms on different carbon atoms.
Uniqueness: 2,2-Dibromo-3,3-dimethylbutane is unique due to its specific bromine atom positions, which influence its reactivity and the types of reactions it can undergo. This makes it distinct from other dibromoalkanes and valuable for specific synthetic applications.
Properties
IUPAC Name |
2,2-dibromo-3,3-dimethylbutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-5(2,3)6(4,7)8/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJVFWRGLXVNOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566300 | |
Record name | 2,2-Dibromo-3,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-77-4 | |
Record name | 2,2-Dibromo-3,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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